(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic compound . This core is substituted with an allyl group and a methylsulfonyl group .
Physical and Chemical Properties Analysis
The molecular weight of the compound is 349.26 . Other physical and chemical properties are not available in the resources I found.
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, showcasing high singlet oxygen quantum yields, is crucial for photodynamic therapy. These compounds, with their exceptional fluorescence properties and substantial singlet oxygen quantum yields, offer potential as Type II photosensitizers for cancer treatment, highlighting the therapeutic applications of related chemical frameworks in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
Several studies have demonstrated the antimicrobial and antifungal efficacy of thiazole and thiazolidinedione derivatives. For instance, novel fluorobenzamides containing thiazole and thiazolidine rings have shown significant activity against a variety of bacterial and fungal strains, underscoring their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013). Similarly, thiazolidinedione analogs have been synthesized and evaluated for their hypoglycemic and hypolipidemic activity, demonstrating significant reductions in blood glucose levels in a type-2 diabetes model (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anticancer Research
Thiazolide-induced apoptosis in colorectal tumor cells presents a novel approach to cancer treatment, leveraging the interaction with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1) to induce cell death. This research underscores the importance of structural features in thiazolides for their pro-apoptotic effects and the potential for therapeutic applications in colon cancer treatment (Brockmann et al., 2014).
Catalysis and Synthetic Applications
The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrates an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material highlights the role of encapsulated catalysts in improving catalytic activity, stability, recycling ability, and operational flexibility, offering valuable insights into the development of advanced materials for catalytic applications (Ghorbanloo & Maleki Alamooti, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit inhibitory action against hiv-1 rt . Therefore, it’s plausible that this compound may also target similar enzymes or receptors.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that the compound may interact with its targets through non-competitive inhibition . This means that the compound may bind to an allosteric site on the enzyme or receptor, changing its conformation and thus reducing its activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes. For instance, the solvent used can affect the reaction conditions and the formation of the compound .
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-3-14-26-21-13-12-20(32(2,28)29)16-22(21)31-24(26)25-23(27)17-8-7-11-19(15-17)30-18-9-5-4-6-10-18/h3-13,15-16H,1,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWNNUGTWLAYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.